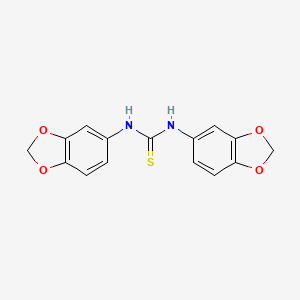

N,N'-bis(1,3-benzodioxol-5-yl)thiourea

Description

Properties

IUPAC Name |

1,3-bis(1,3-benzodioxol-5-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c22-15(16-9-1-3-11-13(5-9)20-7-18-11)17-10-2-4-12-14(6-10)21-8-19-12/h1-6H,7-8H2,(H2,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATBXHKQAORNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Properties :

- Steric profile : The bulky benzodioxol substituents may influence solubility and coordination behavior compared to simpler aryl groups.

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Structural and Crystallographic Insights

- Crystal Packing: Diaryl thioureas with para- or meta-substituents (e.g., dimethylamino groups) show distinct hydrogen-bonding networks . The benzodioxol derivative’s fused oxygen rings may promote unique packing motifs via C–H···O interactions.

Thermal Stability : Compounds like N,N′-bis(3,5-dimethylphenyl)thiourea (boiling point: 399.7°C) demonstrate high thermal resilience . The benzodioxol derivative’s stability is likely comparable due to aromatic rigidity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N'-bis(1,3-benzodioxol-5-yl)thiourea, and how can purity be validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,3-benzodioxol-5-amine with thiophosgene or thiourea precursors in a polar aprotic solvent (e.g., DMF) under inert conditions. Post-synthesis, purity is validated using:

- HPLC (e.g., reverse-phase methods with Newcrom R1 columns) to assess chromatographic homogeneity .

- Elemental analysis (C, H, N, S) to confirm stoichiometry.

- Spectroscopy : FTIR for thiourea C=S stretching (~1250–1350 cm⁻¹) and NMR (¹H/¹³C) to verify substituent integration and absence of byproducts .

Q. Which crystallographic techniques are suitable for resolving the molecular structure of this compound?

- Procedure : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation from DMF or DMSO to obtain high-quality crystals .

- Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELX software (e.g., SHELXL for structure refinement) to model hydrogen bonding (N–H⋯S/O interactions) and thermal displacement parameters. Space group assignments (e.g., monoclinic P2₁/c) and cell parameters (e.g., a = 9.2360 Å, b = 7.2232 Å) are critical .

Q. How do substituents on the thiourea core influence spectroscopic properties?

- Analysis :

- UV-Vis : Electron-withdrawing groups (e.g., nitro) redshift λmax due to enhanced conjugation.

- ¹H NMR : Aromatic protons from benzodioxole rings appear as doublets (δ 6.7–7.1 ppm), while N–H protons resonate at δ 9–11 ppm but may broaden due to hydrogen bonding .

- FTIR : Thiourea C=S stretches are sensitive to substituents; electron-donating groups weaken the C=S bond, lowering wavenumbers .

Advanced Research Questions

Q. How can computational modeling predict the hydrogen-bonding network and catalytic activity of this compound?

- Approach :

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions.

- Hydrogen-bond analysis : Use graph-set notation (e.g., R2<sup>2</sup>(8) motifs) to classify intermolecular interactions .

- Catalytic activity : Simulate transition states (e.g., in organocatalysis) to assess hydrogen-bond stabilization, as seen in Schreiner’s thiourea derivatives .

Q. What strategies resolve contradictions in biological activity data (e.g., antibacterial vs. antioxidant efficacy)?

- Experimental design :

- Dose-response assays : Compare MIC values (antibacterial) with IC50 (antioxidant DPPH assays) under standardized conditions .

- Structure-activity relationships (SAR) : Modify substituents (e.g., halogen vs. methyl groups) to isolate electronic vs. steric effects. For example, ortho-chloro derivatives show enhanced antioxidant activity over ascorbic acid .

- Validation : Cross-reference with cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule out nonspecific toxicity .

Q. How can crystallographic disorder or twinning be addressed during refinement?

- Solutions :

- Disorder modeling : Use PART commands in SHELXL to refine split positions (e.g., for flexible benzodioxole groups) .

- Twinning detection : Check for non-integer Rint values or abnormal merging statistics. Apply TWIN/BASF commands in SHELX for detwinning .

- Validation : Confirm with R1 < 5% and wR2 < 15% for high-resolution data (< 0.8 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.